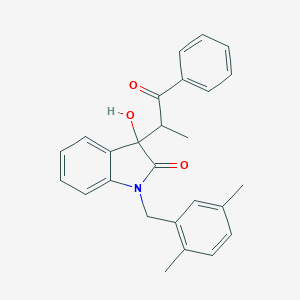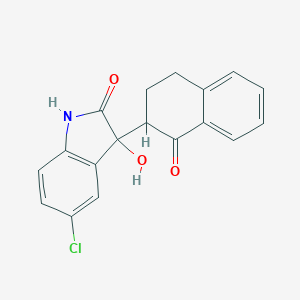![molecular formula C22H15FN2O3 B253004 N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B253004.png)
N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide, commonly known as FBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FBA is a benzofuran derivative that has been synthesized through a multi-step process.
Mechanism of Action
The mechanism of action of FBA is not fully understood, but studies have suggested that FBA inhibits the activity of certain enzymes that are involved in cancer cell growth and proliferation. FBA has also been found to induce the production of reactive oxygen species (ROS) in cancer cells, which leads to cell death.
Biochemical and Physiological Effects:
FBA has been found to have several biochemical and physiological effects. Studies have shown that FBA can inhibit the activity of certain enzymes, including proteasomes and kinases, which are involved in cancer cell growth and proliferation. FBA has also been found to induce the production of ROS in cancer cells, which leads to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of FBA for lab experiments is its potent anti-cancer activity. FBA has been found to be effective against various cancer cell lines, making it a valuable tool for cancer research. However, one of the limitations of FBA is its low solubility in water, which can make it difficult to work with in certain lab experiments.
Future Directions
There are several future directions for the research and development of FBA. One potential direction is to explore the use of FBA in combination with other anti-cancer agents to enhance its efficacy. Another direction is to investigate the potential use of FBA in other fields, such as neurodegenerative diseases and infectious diseases. Additionally, further research is needed to fully understand the mechanism of action of FBA and its potential side effects.
Synthesis Methods
The synthesis of FBA is a multi-step process that involves the reaction of 4-fluorobenzoyl chloride with 3-aminophenylboronic acid to form an intermediate compound. This intermediate is then reacted with 1-benzofuran-2-carboxylic acid to produce FBA. The final product is then purified through column chromatography to obtain a pure compound.
Scientific Research Applications
FBA has shown promising results in various scientific research applications. One of the primary applications of FBA is in the field of cancer research. Studies have shown that FBA has potent anti-cancer activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. FBA has also been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis.
properties
Product Name |
N-{3-[(4-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide |
|---|---|
Molecular Formula |
C22H15FN2O3 |
Molecular Weight |
374.4 g/mol |
IUPAC Name |
N-[3-[(4-fluorobenzoyl)amino]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C22H15FN2O3/c23-16-10-8-14(9-11-16)21(26)24-17-5-3-6-18(13-17)25-22(27)20-12-15-4-1-2-7-19(15)28-20/h1-13H,(H,24,26)(H,25,27) |
InChI Key |
OSZWJIXPJAVAHJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)NC(=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(2-thienyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252921.png)

![1-(2,5-dimethylbenzyl)-3-hydroxy-3-[2-(2-hydroxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252924.png)
![3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252925.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(5-methyl-2-thienyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252927.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252929.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(2-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252930.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(pyridin-4-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252932.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-oxo-2-(3-pyridinyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252933.png)
![3-[2-(2,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252936.png)
![3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-1-(2,4-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252940.png)
![1-(2,4-dimethylbenzyl)-3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B252941.png)

![3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-5-chloro-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B252948.png)